Gadobenate dimeglumine

Descripción

Propiedades

Key on ui mechanism of action |

Gadobenate dimeglumine is a paramagnetic agent and, as such, develops a magnetic moment when placed in a magnetic field. The large magnetic moment produced by the paramagnetic agent results in a large local magnetic field, which can enhance the relaxation rates of water protons in its vicinity leading to an increase of signal intensity (brightness) of tissue. In magnetic resonance imaging (MRI), visualization of normal and pathological tissue depends in part on variations in the radiofrequency signal intensity that occur with 1) differences in proton density; 2) differences of the spin-lattice or longitudinal relaxation times (T1); and 3) differences in the spin-spin or transverse relaxation time (T2). When placed in a magnetic field, gadobenate dimeglumine decreases the T1 and T2 relaxation time in target tissues. At recommended doses, the effect is observed with the greatest sensitivity in the T1-weighted sequences. |

|---|---|

Número CAS |

127000-20-8 |

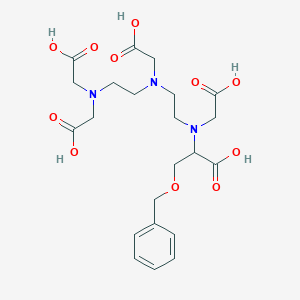

Fórmula molecular |

C22H28GdN3O11 |

Peso molecular |

667.7 g/mol |

Nombre IUPAC |

2-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl-[2-[carboxylatomethyl-(1-carboxy-2-phenylmethoxyethyl)amino]ethyl]amino]acetate;gadolinium(3+) |

InChI |

InChI=1S/C22H31N3O11.Gd/c26-18(27)10-23(6-7-24(11-19(28)29)12-20(30)31)8-9-25(13-21(32)33)17(22(34)35)15-36-14-16-4-2-1-3-5-16;/h1-5,17H,6-15H2,(H,26,27)(H,28,29)(H,30,31)(H,32,33)(H,34,35);/q;+3/p-3 |

Clave InChI |

MXZROTBGJUUXID-UHFFFAOYSA-K |

SMILES |

C1=CC=C(C=C1)COCC(C(=O)O)N(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O |

SMILES isomérico |

CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.C1=CC=C(C=C1)COCC(C(=O)O)N(CCN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])CC(=O)O.[Gd+3] |

SMILES canónico |

C1=CC=C(C=C1)COCC(C(=O)O)N(CCN(CCN(CC(=O)O)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3] |

Color/Form |

Hygroscopic powder |

Densidad |

1.22 g/mL at 20 °C pH = 6.5-7.5 ; viscosity: 5.3 mPa at 27 °C; density 1.220 mg/L at 20 °C /Multihance Injection/ |

melting_point |

124 °C |

Otros números CAS |

127000-20-8 |

Números CAS relacionados |

113662-23-0 (Parent) |

Solubilidad |

Freely soluble in water Soluble in methanol; practically insoluble in n-butanol, n-octanol, chloroform |

Sinónimos |

3,6,9-triaza-12-oxa-3,6,9-tricarboxymethylene-10-carboxy-13-phenyltridecanoic acid, gadolinium B 19036 B-19036 gadobenate dimeglumine gadobenic acid gadobenic acid, dimeglumine salt gadolinium-benzyloxypropionyl tetraacetate gadolinium-BOPTA-Dimeg Gd(BOPTA)2 Gd-BOPTA MultiHance |

Origen del producto |

United States |

Theoretical Foundations and Mechanistic Principles of Gadobenate Dimeglumine in Medical Imaging Research

Biophysical Basis of Contrast Enhancement

Paramagnetic Properties and Proton Relaxation Enhancement Mechanisms

Gadobenate dimeglumine's utility as a contrast agent stems from the paramagnetic properties of the gadolinium ion. patsnap.compatsnap.comepa.gov Paramagnetism is a form of magnetism whereby certain materials are weakly attracted by an externally applied magnetic field. In the context of MRI, when gadobenate dimeglumine is introduced into the body, the gadolinium ions, with their unpaired electrons, create a large local magnetic moment. patsnap.comepa.gov This local magnetic field alters the magnetic properties of nearby water protons. patsnap.com

Specifically, the gadolinium ion significantly shortens the spin-lattice relaxation time (T1) of these adjacent water protons. patsnap.comhres.ca This process, known as proton relaxation enhancement, is the fundamental mechanism behind the contrast enhancement seen in T1-weighted MRI images. Tissues where gadobenate dimeglumine accumulates will appear brighter, allowing for a clearer distinction between different tissue types and the identification of abnormalities. patsnap.compatsnap.com The efficiency of a contrast agent in enhancing relaxation rates is quantified by its relaxivity (r1 and r2). Gadobenate dimeglumine exhibits high relaxivity, which contributes to its effectiveness. researchgate.netajnr.org

Molecular Dynamics and Intrinsic Relaxivity Investigations

The relaxivity of gadobenate dimeglumine is not a fixed value but is influenced by its molecular environment. Due to its size and its interactions, particularly weak and transient binding to proteins like serum albumin, gadobenate dimeglumine demonstrates higher proton-magnetic relaxivities compared to some other gadolinium chelates in both water and biological fluids. researchgate.netnih.gov This interaction slows the molecular tumbling rate of the gadolinium complex, leading to more efficient energy transfer and thus, a greater enhancement of proton relaxation. This results in a nonlinear relationship between the relaxation rate and the concentration of the contrast agent, especially at higher concentrations. researchgate.net The high relaxivity of gadobenate dimeglumine allows for effective imaging and makes it a preferred agent for applications such as vascular imaging. radiopaedia.org

Advanced Understanding of Biological Interactions

Permeability and Integrity of the Blood-Brain Barrier in Relation to Contrast Enhancement

The blood-brain barrier (BBB) is a highly selective semipermeable border that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system. nih.gov In its normal, intact state, the BBB restricts the passage of gadobenate dimeglumine into the brain parenchyma. hres.catandfonline.com

However, in various pathological conditions such as brain tumors, stroke, and multiple sclerosis, the integrity of the BBB can be compromised. nih.govtandfonline.com This disruption of the BBB allows gadobenate dimeglumine to leak from the intravascular space into the interstitial fluid of the brain tissue. nih.gov The subsequent accumulation of the contrast agent in these areas of BBB breakdown leads to significant T1 signal enhancement on MRI scans, highlighting the location and extent of the pathology. nih.govresearchgate.net Studies in animal models have shown that even with an experimentally disrupted BBB, the amount of gadobenate that crosses into the brain tissue is a very small fraction of the injected dose. tandfonline.com Dynamic contrast-enhanced MRI (DCE-MRI) techniques can be used to quantitatively assess the degree of BBB permeability by measuring the rate of contrast agent accumulation. nih.govnih.gov

Pharmacokinetic and Biodistribution Research of Gadobenate Dimeglumine

Systemic Distribution and Compartmental Modeling

Upon intravenous administration, gadobenate dimeglumine rapidly distributes throughout the extracellular fluid. The pharmacokinetics of the gadobenate ion, the active component, are accurately described by a two-compartment model. fda.govfda.govajronline.org This model assumes the body consists of a central compartment (blood plasma) and a peripheral compartment (extracellular fluid space), with the agent moving between them. utu.fi

The distribution half-life of gadobenate ion is rapid, with reported mean values ranging from approximately 0.084 to 0.605 hours in adults. fda.govdrugs.com The volume of distribution of the central compartment ranges from 0.074 to 0.158 L/kg, while the volume of distribution by area, which is roughly equivalent to the extracellular fluid volume, ranges from 0.170 to 0.282 L/kg. fda.gov In vitro studies have shown no significant binding of gadobenate ion to human serum proteins. fda.gov

Table 1: Pharmacokinetic Distribution Parameters of Gadobenate Dimeglumine in Adults

| Parameter | Value Range |

|---|---|

| Distribution Half-Life | 0.084 - 0.605 hours |

| Volume of Distribution (Central Compartment) | 0.074 - 0.158 L/kg |

| Volume of Distribution (by area) | 0.170 - 0.282 L/kg |

Elucidation of Elimination Pathways and Clearance Dynamics

Gadobenate dimeglumine is eliminated from the body through both renal and hepatobiliary pathways. nih.gov This dual excretion is a distinguishing feature compared to many other gadolinium-based contrast agents.

Renal Excretion Mechanisms and Efficiency

The primary route of elimination for gadobenate dimeglumine is through the kidneys. fda.gov In individuals with normal renal function, approximately 78% to 96% of the administered dose is excreted in the urine. fda.gov The clearance of the agent is similar to that of substances eliminated by glomerular filtration. fda.gov Total plasma clearance and renal clearance are comparable, with ranges of 0.093 to 0.133 L/hr/kg and 0.082 to 0.104 L/hr/kg, respectively. fda.gov The mean elimination half-life in healthy individuals ranges from 1.17 to 2.02 hours. fda.gov

Hepatobiliary Excretion Kinetics

A smaller but significant portion of gadobenate dimeglumine is taken up by hepatocytes and excreted into the bile. patsnap.com In humans with normal liver and kidney function, about 2% to 4% of the dose is eliminated via the hepatobiliary route and recovered in the feces. fda.govpom.go.id However, this proportion can vary between species, with animal studies in rats showing a much higher biliary excretion of approximately 34%. nih.gov

Population Pharmacokinetic Considerations in Research

The pharmacokinetic profile of gadobenate dimeglumine can be altered in individuals with impaired renal or hepatic function.

Impact of Renal Impairment on Compound Kinetics and Clearance

In patients with impaired renal function, the elimination of gadobenate dimeglumine is prolonged. The elimination half-life increases with the severity of renal impairment. For patients with moderate renal impairment (creatinine clearance >30 to <60 mL/min), the mean elimination half-life is approximately 6.1 hours. fda.gov In those with severe renal impairment (creatinine clearance >10 to <30 mL/min), this extends to about 9.5 hours. fda.gov For patients with end-stage renal disease not on dialysis, the half-life can be as long as 42.4 hours. nih.gov

Despite the prolonged half-life, a compensatory increase in hepatobiliary excretion is observed. nih.gov In subjects with moderate renal impairment, fecal recovery of the gadolinium ion (Gd3+) was 6%, and in those with severe impairment, it was 8% of the administered dose. nih.gov This suggests that the liver plays a more significant role in clearing the agent when renal function is compromised. nih.gov Hemodialysis is effective in removing gadobenate dimeglumine, with approximately 72% of the dose recovered over a 4-hour session. fda.govnih.gov

Table 2: Pharmacokinetic Parameters of Gadobenate Dimeglumine in Renal Impairment

| Renal Function | Mean Elimination Half-Life (hours) |

|---|---|

| Normal | 1.0 - 2.0 |

| Moderate Impairment | 6.1 ± 3.0 |

| Severe Impairment | 9.5 ± 3.1 |

| End-Stage Renal Disease (off dialysis) | 42.4 ± 24.4 |

| End-Stage Renal Disease (on dialysis) | 1.21 ± 0.29 |

Influence of Hepatic Dysfunction on Compound Kinetics

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| Gadobenate dimeglumine |

| Gadobenate ion |

| Gadolinium |

| Gadopentetate dimeglumine |

| Gadodiamide (B1674392) |

| Gadoversetamide |

| Gadoterate (B1198928) meglumine (B1676163) |

| Gadobutrol (B1674391) |

| Gadoteridol |

| Gadofosveset trisodium |

| Gadoxetate disodium (B8443419) |

| Sulfobromophthalein |

| Tauroglycocholate |

Age- and Gender-Related Pharmacokinetic Variability Investigations

Research into the pharmacokinetics of gadobenate dimeglumine has explored the influence of patient age and gender on the compound's behavior in the body. Pooled data from multiple pharmacokinetic studies, analyzed through multiple regression, have shown that gender does not have a significant effect on the pharmacokinetics of gadobenate. nih.govfda.gov

In the pediatric population, pharmacokinetic parameters have been found to be similar across different age groups and comparable to adults, with no significant gender-related differences noted. nih.govdrugbank.com A study involving 15 children between the ages of 2 and 5 years reported a mean terminal elimination half-life of 1.2 hours and a blood clearance of 0.2 L/h/kg. nih.gov Pharmacokinetic simulations for children under 2 years of age also suggest that key parameters like maximum concentration (Cmax) and area under the curve (AUC) are similar to those in adults, indicating that age-based dose adjustments are not necessary for this group either. rxlist.comfda.govdrugbank.com

Table 1: Pharmacokinetic Parameters of Gadobenate in Different Age Groups

| Population | Parameter | Value | Reference |

|---|---|---|---|

| Pediatric (2 to < 6 years) | Highest Blood Gd Concentration | 65.7 µg/mL | nih.gov |

| Blood Clearance | 0.2 L/h/kg | nih.gov | |

| Steady-State Volume of Distribution | 0.32 L/kg | nih.gov | |

| Terminal Elimination Half-Life | 1.2 hours | nih.gov | |

| Adults (Healthy Volunteers) | Elimination Half-Life | 1.17 ± 0.26 to 2.02 ± 0.60 hours | nih.govfda.gov |

| Total Plasma Clearance | 0.093 ± 0.010 to 0.133 ± 0.270 L/hr/kg | nih.govfda.gov | |

| Elderly | Clearance appeared to decrease slightly with increasing age. | nih.govfda.gov |

Dialyzability and Elimination in End-Stage Renal Disease

The elimination and dialyzability of gadobenate dimeglumine are significantly altered in patients with end-stage renal disease (ESRD). The primary route of elimination for the gadobenate ion in individuals with normal renal function is through the kidneys, with 78% to 96% of a dose being recovered in the urine. nih.govfda.gov The mean elimination half-life in healthy individuals ranges from approximately 1.2 to 2.0 hours. nih.govfda.gov

In patients with ESRD who are not on dialysis, the elimination half-life of gadobenate is dramatically prolonged. A study involving 11 subjects with ESRD reported a mean elimination half-life of 42.4 ± 24.4 hours when off dialysis. nih.govfda.govfda.gov

Hemodialysis has been shown to be highly effective in removing gadobenate from the body. nih.govfda.govfda.gov In a study of ESRD patients requiring hemodialysis, a single 4-hour session removed approximately 72% of the administered dose. nih.govfda.govfda.govhres.ca During dialysis, the mean elimination half-life of gadobenate was drastically reduced to 1.21 ± 0.29 hours. nih.govfda.govfda.govhres.ca Prompt initiation of hemodialysis after administration is a consideration for enhancing the elimination of the contrast agent in these patients. fda.gov While gadobenate dimeglumine has been shown to be dialyzable, it is unknown if hemodialysis reduces the risk of nephrogenic systemic fibrosis (NSF). hres.ca

Table 2: Pharmacokinetic Parameters of Gadobenate in End-Stage Renal Disease (ESRD)

| Condition | Parameter | Value | Reference |

|---|---|---|---|

| ESRD (Off Dialysis) | Elimination Half-Life | 42.4 ± 24.4 hours | nih.govfda.govfda.gov |

| Population | 11 subjects (5 male, 6 female) | nih.govfda.govfda.gov | |

| ESRD (On Dialysis) | Elimination Half-Life | 1.21 ± 0.29 hours | nih.govfda.govfda.gov |

| Recovery after 4-hour hemodialysis | ~72% of dose | nih.govfda.govfda.gov | |

| Population | 11 subjects (5 male, 6 female) | nih.govfda.govfda.gov |

Clinical Efficacy and Comparative Performance Studies in Diagnostic Magnetic Resonance Imaging

Advanced Hepatic Imaging Research

Gadobenate dimeglumine functions as a dual-action contrast agent. Initially, it distributes in the extracellular fluid space, enabling dynamic-phase imaging similar to conventional GBCAs. Subsequently, a small portion (3-5%) is selectively taken up by functioning hepatocytes and excreted into the biliary system, allowing for a delayed hepatobiliary phase (HBP) of imaging. nih.govnih.gov This dual capability provides comprehensive information on both the vascularity and function of liver tissue and lesions.

Detection and Characterization of Focal Liver Lesions

The use of gadobenate dimeglumine significantly improves the detection and characterization of focal liver lesions compared to unenhanced MRI. Contrast-enhanced dynamic imaging with this agent has been shown to increase the sensitivity and accuracy of lesion characterization. nih.gov

A multicenter Phase III clinical study demonstrated that significantly more lesions were detected on combined pre- and post-contrast images than on pre-contrast images alone. rsna.org The agent was found to increase lesion conspicuity and detectability, aiding in more confident diagnoses. rsna.org Research indicates that the accuracy in differentiating benign from malignant liver lesions increases from a baseline of 75-82% on unenhanced images to 89-90.7% when dynamic and combined image sets are evaluated. nih.gov Furthermore, delayed-phase imaging contributes to improved lesion detection. nih.gov

| Imaging Phase | Metric | Unenhanced Images | Gadobenate-Enhanced Images (Dynamic/Combined) | Significance (p-value) |

|---|---|---|---|---|

| Lesion Detection | Sensitivity | 77% - 81% | 92% - 89% (with delayed phase) | p<0.001, p=0.01 |

| Lesion Characterization (Benign vs. Malignant) | Accuracy | 75% - 82% | 90.7% (unenhanced + dynamic) | p<0.001, p=0.023 |

Non-invasive Diagnosis of Hepatocellular Carcinoma (HCC) and Atypical Lesions

Gadobenate dimeglumine-enhanced MRI is a valuable tool for the non-invasive diagnosis of hepatocellular carcinoma (HCC), particularly in challenging cases involving small or atypical lesions in cirrhotic patients. oaepublish.com The combination of dynamic phase assessment of vascularity and delayed hepatobiliary phase imaging of hepatocyte function improves diagnostic accuracy. oaepublish.com

In a study of cirrhotic patients with atypical hepatic focal lesions (≤ 3 cm), gadobenate dimeglumine MRI demonstrated typical HCC criteria in 87.5% of histologically proven cases. oaepublish.com The sensitivity for HCC detection using dynamic gadobenate-enhanced MRI is reported to be between 80% and 85%, with a positive predictive value of 65-66%. ajronline.org The performance is notably higher for nodules 1 cm or larger, with sensitivity reaching 91-94%. ajronline.org For smaller lesions, however, the technique has limitations in detection and characterization. ajronline.org

| Observer | Overall Sensitivity | Overall Positive Predictive Value (PPV) | Sensitivity for HCC ≥ 1 cm | Sensitivity for HCC < 1 cm |

|---|---|---|---|---|

| Observer 1 | 85% | 66% | 94% | 43% |

| Observer 2 | 80% | 65% | 91% | 29% |

Comparative Effectiveness Studies with Other Hepatocyte-Specific Contrast Agents

Gadobenate dimeglumine and gadoxetate disodium (B8443419) are the two most commonly used hepatocyte-specific contrast agents. nih.gov While both are taken up by hepatocytes, they have distinct pharmacokinetic profiles that influence their clinical application. nih.govnih.gov Gadoxetate disodium has a much higher rate of hepatocyte uptake (approximately 50%) compared to gadobenate dimeglumine (3-5%). nih.govnih.gov This results in a shorter waiting time for the hepatobiliary phase with gadoxetate (around 20 minutes) compared to the 1-3 hours required for gadobenate. nih.govradiopaedia.orgajronline.org

However, the slower uptake of gadobenate allows for a full dynamic imaging assessment (arterial, portal venous, and delayed phases) without being compromised by early intracellular contrast uptake. nih.govajronline.org This superior dynamic phase imaging has been cited as crucial for accurate lesion diagnosis and may lead to better diagnostic performance in differentiating focal liver lesions. nih.gov A prospective randomized intraindividual study found that sensitivity for HCC was higher for gadobenate than for gadoxetate, both with and without the use of hepatobiliary phase images. ajronline.org

| Feature | Gadobenate dimeglumine (Gd-BOPTA) | Gadoxetate disodium (Gd-EOB-DTPA) |

|---|---|---|

| Hepatocyte Uptake | 3-5% | ~50% |

| Hepatobiliary Phase Timing | 45-120 minutes (or 1-3 hours) | 10-20 minutes |

| Dynamic Phase Imaging | Allows for full arterial, portal venous, and delayed phase assessment | Late dynamic phases may be compromised by early intracellular uptake |

| HCC Detection Sensitivity (Dynamic + HBP images) | 82.1% - 87.4% | 66.3% - 81.1% |

Neuroimaging Research Applications

In neuroimaging, gadolinium-based contrast agents are vital for the detection and characterization of lesions by highlighting areas of blood-brain barrier disruption or abnormal vascularity. nih.gov Gadobenate dimeglumine is distinguished by its high T1 relaxivity, which is approximately twice that of standard GBCAs. nih.gov This property translates into greater signal intensity enhancement on T1-weighted images.

Visualization and Morphological Characterization of Central Nervous System Lesions

Numerous intraindividual crossover studies, where patients receive different contrast agents in separate, identical MRI examinations, have demonstrated the superiority of gadobenate dimeglumine for CNS imaging.

Compared with other GBCAs like gadopentetate dimeglumine, gadodiamide (B1674392), and gadobutrol (B1674391) at equivalent doses, gadobenate dimeglumine consistently provides:

Greater Lesion Enhancement: Both qualitatively and quantitatively, lesions show a higher percentage of signal enhancement. ajnr.orgrsna.org

Improved Diagnostic Information: Clinicians report a significant preference for gadobenate dimeglumine images, citing better morphologic information and lesion conspicuity. ajnr.orgrsna.orgfirstwordhealthtech.comdicardiology.com

Higher Contrast-to-Noise Ratio (CNR): This quantitative measure is significantly increased with gadobenate dimeglumine, leading to clearer visualization of lesions against background tissue. ajnr.orgrsna.org

| Comparator Agent | Key Findings for Gadobenate Dimeglumine | Reference |

|---|---|---|

| Gadodiamide | Significantly better qualitative and quantitative enhancement; unanimous reader preference. | ajnr.org |

| Gadopentetate dimeglumine | Significantly better enhancement and diagnostic information; superior in both intraaxial and extraaxial lesions. | rsna.org |

| Gadobutrol (Gadavist) | Significantly greater morphologic information and lesion enhancement; higher relaxivity found to be more beneficial than higher concentration. | firstwordhealthtech.comdicardiology.com |

Assessment of Brain Tumor Enhancement, Delineation, and Internal Structure Definition

Gadobenate dimeglumine has demonstrated superior performance in the enhancement and characterization of brain tumors compared to other gadolinium-based contrast agents (GBCAs). Its higher T1 relaxivity leads to greater signal intensity on T1-weighted images, which translates into improved visualization of critical diagnostic features. nih.gov

In numerous comparative studies, gadobenate dimeglumine has been shown to provide better contrast enhancement and clearer delineation of lesion borders, extent, and internal structures. nih.gov An intraindividual crossover comparison with gadodiamide showed that three blinded readers unanimously preferred gadobenate dimeglumine for these clinically relevant parameters. ajnr.org This preference was highly significant (P < .0001) and was supported by quantitative measures, with increases in the contrast-to-noise ratio (CNR) of 20% to 35% when using gadobenate dimeglumine. ajnr.org

Similarly, when compared to gadopentetate dimeglumine at 3 Tesla, neuroradiologists expressed a significant preference for gadobenate dimeglumine in terms of lesion border delineation and enhancement. nih.gov Quantitative analysis confirmed these qualitative findings, showing significantly higher lesion-to-brain ratio (LBR), CNR, and percent lesion enhancement with gadobenate dimeglumine. nih.gov A study focusing on solitary brain metastases found similar results, with both qualitative and quantitative assessments favoring gadobenate dimeglumine over gadopentetate dimeglumine for better contrast enhancement. nih.gov

The BENEFIT study, a multicenter intraindividual crossover comparison with gadoterate (B1198928) meglumine (B1676163), further solidified these findings. At an equivalent dose of 0.1 mmol/kg, gadobenate dimeglumine was found to be significantly superior for all evaluated endpoints, including definition of lesion extent, border delineation, visualization of internal morphology, and contrast enhancement. nih.govnih.gov This superiority in providing detailed morphologic information is crucial for effective patient management, as it aids in guiding surgical resection and delineating radiosurgical target volumes. nih.govnih.gov

| Parameter | Reader 1 Preference | Reader 2 Preference | Reader 3 Preference |

|---|---|---|---|

| Global Preference (Gadobenate) | 22 (53.7%) | 21 (51.2%) | 27 (65.9%) |

| Global Preference (Gadopentetate) | 0 | 1 (2.4%) | 0 |

Intra-individual Comparative Efficacy in Cerebral Magnetic Resonance Imaging

Intra-individual crossover studies, where the same patient receives different contrast agents in separate imaging sessions, provide a robust methodology for comparing the efficacy of GBCAs. These studies consistently highlight the advantages of gadobenate dimeglumine in cerebral MRI.

Another prospective, randomized, double-blind, intra-individual crossover study compared gadobenate dimeglumine with gadopentetate dimeglumine for brain tumor imaging at 3T. nih.gov The results showed a significant global preference for gadobenate dimeglumine by all three readers. nih.gov Quantitative metrics supported this preference, with gadobenate dimeglumine yielding significantly higher LBR, CNR, and percentage of lesion enhancement. nih.gov

The MERIT study compared gadobenate dimeglumine with gadobutrol in an intraindividual crossover design. firstwordhealthtech.comdicardiology.com The findings indicated that gadobenate dimeglumine provided significantly greater morphologic information and lesion enhancement. firstwordhealthtech.comdicardiology.com The authors concluded that the higher relaxivity of gadobenate dimeglumine was more beneficial for diagnostic performance than the higher concentration of gadobutrol. firstwordhealthtech.comdicardiology.com

Furthermore, a study comparing a reduced dose (0.075 mmol/kg) of gadobenate dimeglumine with a standard dose (0.1 mmol/kg) of gadoterate meglumine for cranial MRI showed that the reduced dose of gadobenate provided equal or better contrast enhancement. nih.gov This suggests that the high relaxivity of gadobenate dimeglumine can allow for a dose reduction without compromising diagnostic quality. nih.gov

| Quantitative Metric | Improvement with Gadobenate Dimeglumine | P-value |

|---|---|---|

| Lesion-to-Brain Ratio (LBR) | +43.5% to 61.2% | <0.05 |

| Contrast-to-Noise Ratio (CNR) | +51.3% to 147.6% | <0.05 |

| % Lesion Enhancement | +45.9% to 49.5% | <0.05 |

Cerebral Perfusion Imaging Research Methodologies

The higher relaxivity of gadobenate dimeglumine is also advantageous for advanced MR techniques like cerebral perfusion imaging. iaea.org This technique provides physiological information that complements the anatomical data from conventional MRI. iaea.org

Research methodologies for cerebral perfusion imaging with gadobenate dimeglumine often employ dynamic susceptibility contrast-enhanced (DSC)-MRI. iaea.org This method is highly sensitive to the T2* shortening effect of the contrast agent as it passes through the cerebral microvasculature. iaea.org The high T2 relaxivity of gadobenate dimeglumine allows for the acquisition of high-quality T2*-weighted perfusion images and the generation of reliable relative cerebral blood volume (rCBV) maps. iaea.org

Clinical trials have been designed to compare gadobenate dimeglumine with other agents like gadobutrol for MRI perfusion analysis in brain tumor patients. clinicaltrials.gov The objective of such studies is to measure and compare parameters like cerebral blood volume, cerebral blood flow, and Ktrans (a measure of capillary permeability) in brain tumors. clinicaltrials.gov These parameters reflect tumor vasculature and angiogenesis, providing valuable information for diagnosis and treatment planning. clinicaltrials.gov Studies have suggested that newer agents with higher relaxivity, such as gadobenate dimeglumine, are favored for obtaining a tight bolus for perfusion imaging. medscape.org

Mammary Gland Imaging Research

Detection and Characterization of Breast Lesions

In the context of mammary gland imaging, gadobenate dimeglumine has been shown to significantly improve the detection and characterization of breast lesions. An intraindividual prospective study comparing equivalent doses of gadobenate dimeglumine and gadopentetate dimeglumine found that MRI with gadobenate dimeglumine depicted significantly more lesions (45 of 46 vs. 36 of 46). rsna.orgnih.gov The lesions detected were also significantly more conspicuous. rsna.orgnih.gov

Another study compared a three-quarter dose (0.075 mmol/kg) of gadobenate dimeglumine with a higher dose (0.15 mmol/kg) of gadoterate meglumine at 3T. nih.gov The results showed that the lower dose of gadobenate was not inferior for lesion detection. nih.gov Moreover, gadobenate dimeglumine demonstrated higher specificity (96.4%–98.7% vs. 92.6%–97.3%) and accuracy (96.3%–97.8% vs. 93.6%–96.1%) compared to gadoterate meglumine. nih.gov

| Diagnostic Metric | Gadobenate Dimeglumine | Gadopentetate Dimeglumine |

|---|---|---|

| Sensitivity | 94.7% | 76.3% |

| Specificity | 100% | 100% |

| Positive Predictive Value | 100% | 100% |

| Negative Predictive Value | 80.0% | 47.1% |

| Overall Accuracy | 95.6% | 80.4% |

Comparative Performance in Breast Magnetic Resonance Imaging Screening

The enhanced diagnostic capabilities of gadobenate dimeglumine make it a valuable agent for breast MRI screening, particularly for high-risk women. A meta-analysis involving 1,934 patients was conducted to assess the diagnostic value of gadobenate dimeglumine compared to gadopentetate dimeglumine for breast MRI screening. nih.govsemanticscholar.org

| Contrast Agent | Pooled Sensitivity (95% CI) | Pooled Specificity (95% CI) | Area Under SROC Curve |

|---|---|---|---|

| Gadobenate Dimeglumine | 0.99 (0.97, 1.00) | 0.924 (0.902, 0.943) | 0.9781 |

| Gadopentetate Dimeglumine | 0.93 (0.88, 1.00) | 0.838 (0.817, 0.858) | 0.9215 |

Diagnostic Performance Across Different Breast Parenchymal Densities

Breast density can impact the sensitivity of conventional imaging techniques like mammography. Research has investigated the performance of gadobenate dimeglumine-enhanced MRI in women with dense breast tissue.

A study comparing gadobenate dimeglumine-enhanced MRI with gadopentetate dimeglumine-enhanced MRI and conventional imaging (mammography and ultrasound) found significantly improved cancer detection with gadobenate dimeglumine in heterogeneously dense breasts. nih.gov The detection rates were 91.2%–97.3% for gadobenate dimeglumine-enhanced MRI, compared to 77.2%–84.9% for gadopentetate dimeglumine-enhanced MRI and 71.9%–84.9% with conventional techniques in this subgroup. nih.gov

Vascular Magnetic Resonance Angiography Research

Gadobenate dimeglumine is recognized for its high T1 relaxivity, making it a preferred agent for vascular imaging applications. radiopaedia.org Its efficacy has been evaluated across various vascular territories, demonstrating significant advantages in image quality and diagnostic performance compared to other contrast agents.

Evaluation of Renal Arterial Systems and Occlusive Vascular Disease

Contrast-enhanced magnetic resonance angiography (CE-MRA) with gadobenate dimeglumine has been established as a valuable tool for assessing renal artery steno-occlusive disease. nih.gov Multicenter studies have prospectively evaluated its diagnostic performance against digital subtraction angiography (DSA), the reference standard. nih.gov

In a large study involving 293 patients with suspected renal artery stenosis, CE-MRA with gadobenate dimeglumine demonstrated good sensitivity, specificity, and accuracy for detecting significant stenosis (>51% vessel lumen narrowing). nih.govismrm.org The findings from three independent reviewers highlighted the reliability of this technique. nih.gov Compared to unenhanced time-of-flight (TOF) MRA, gadobenate dimeglumine-enhanced MRA provides superior diagnostic accuracy. ismrm.org

Table 1: Diagnostic Performance of Gadobenate Dimeglumine CE-MRA for Significant Renal Artery Stenosis (≥51%) vs. DSA

| Metric | Reviewer 1 | Reviewer 2 | Reviewer 3 |

|---|---|---|---|

| Sensitivity | 84.1% | 60.1% | 76.2% |

| Specificity | 89.4% | 94.7% | 93.6% |

| Accuracy | 86.9% | 80.4% | 86.2% |

Data sourced from a multicenter study comparing CE-MRA with gadobenate dimeglumine to DSA. nih.gov

Further comparative research has shown that gadobenate dimeglumine at a 0.1 mmol/kg dose is comparable in image quality to a 0.2 mmol/kg dose of gadopentetate dimeglumine for renal MRA. rsna.org This suggests that the higher relaxivity of gadobenate dimeglumine can achieve similar diagnostic results at a lower dose. rsna.org

Assessment of Spinal Cord Vasculature and Lesions

The non-invasive evaluation of spinal cord vasculature is crucial for diagnosing and characterizing vascular lesions. nih.gov The higher T1 relaxivity of gadobenate dimeglumine is hypothesized to improve the visualization of small intradural vessels. nih.gov

Table 2: Qualitative Image Assessment of Spinal MRA: Gadobenate Dimeglumine vs. Gadodiamide

| Parameter | Observer 1 Finding | Observer 2 Finding |

|---|---|---|

| Vascular Continuity | Gadobenate Dimeglumine Superior (P < .05) | Gadobenate Dimeglumine Superior (P < .05) |

| Contrast Enhancement | Gadobenate Dimeglumine Superior (P < .05) | Gadobenate Dimeglumine Superior (P < .05) |

| Vascular Sharpness | Gadobenate Dimeglumine Superior | No Significant Difference |

| Background Homogeneity | No Significant Difference | No Significant Difference |

| Overall Quality | Gadobenate Dimeglumine Superior in 15/20 cases | Gadobenate Dimeglumine Superior in 16/20 cases |

Data from a prospective, intraindividual comparison study. nih.govnih.gov

Cardiac Magnetic Resonance Imaging for Adult Congenital Heart Disease and Hemodynamic Assessment

Cardiac MRI (CMR) is an essential imaging modality for the lifelong follow-up of patients with adult congenital heart disease (ACHD), providing critical information on cardiac anatomy and hemodynamics. koreascience.kr Gadolinium-based contrast agents are used to enhance CMR, particularly for MRA and late gadolinium enhancement (LGE) techniques to identify myocardial fibrosis. koreascience.kr

Gadobenate dimeglumine is favored in some clinical practices for vascular enhancement in cardiac MRI due to its strong T1 shortening properties and a long residence time in the blood pool, which is advantageous for longer acquisition sequences like 4D Flow MRI used for hemodynamic assessment. ucsd.edu

Ongoing clinical trials are comparing gadobenate dimeglumine to newer agents like gadopiclenol (B1258881) for evaluating ACHD. ucsd.edu These studies aim to determine if newer agents can provide similar or superior image quality, signal-to-noise ratio (SNR), and flow measurements. ucsd.edu In pediatric patients with congenital heart disease, the use of gadobenate dimeglumine with a 3D inversion recovery steady-state free precession (SSFP) coronary MRA sequence has been shown to improve coronary visualization compared to non-contrast sequences. nih.gov

Research in Other Specialized Diagnostic Applications

The favorable physicochemical properties of gadobenate dimeglumine have led to its investigation and use in other specialized MRI applications, including imaging of the abdomen, pelvis, and the urinary and gastrointestinal tracts. radiopaedia.orgresearchgate.net

Pelvic and Abdominal Imaging Research

In pelvic imaging, gadobenate dimeglumine-enhanced MRA has proven to be significantly more effective than unenhanced 2D time-of-flight (TOF) MRA. nih.gov A multicenter dose-finding study in 136 patients demonstrated significant improvements in subjective image quality, number of lesions detected, and confidence in lesion characterization at all tested dose levels. nih.gov

Comparative studies have also benchmarked gadobenate dimeglumine against other contrast agents for pelvic MRA. In an intraindividual comparison with gadopentetate dimeglumine and gadobutrol, gadobenate dimeglumine yielded significantly higher signal-to-noise ratio (SNR) and contrast-to-noise ratio (CNR) than gadopentetate dimeglumine, leading to improved delineation of pelvic arterial morphology. nih.gov The performance of gadobenate dimeglumine was not statistically different from that of gadobutrol. nih.gov

Table 3: Quantitative Image Quality in Pelvic MRA: Comparison of Gadolinium Agents

| Contrast Agent | Signal-to-Noise Ratio (SNR) | Contrast-to-Noise Ratio (CNR) |

|---|---|---|

| Gadobenate Dimeglumine | 81.15 | 68.91 |

| Gadobutrol (Standard) | 84.33 | 71.62 |

| Gadopentetate Dimeglumine | 49.55 | 38.24 |

Data from a comparative study in healthy volunteers. nih.gov

Magnetic Resonance Enterography and Urography

The high relaxivity of gadobenate dimeglumine also makes it a preferred agent for Magnetic Resonance Enterography (MRE) and MR Urography (MRU). radiopaedia.org MRE is a crucial non-invasive imaging modality for the diagnosis and follow-up of inflammatory bowel disease, where intravenous gadolinium-based contrast helps in detecting bowel wall enhancement, assessing vasculature, and identifying complications like fistulas and abscesses. mriquestions.com Similarly, in MR Urography, gadolinium-enhanced excretory techniques provide a detailed morphological assessment of the urinary tract.

Safety, Biocompatibility, and Toxicological Research of Gadobenate Dimeglumine

Mechanisms of Gadolinium Retention and Tissue Deposition

The retention of gadolinium in the body following the administration of gadolinium-based contrast agents (GBCAs) is a topic of significant research. The chemical form of the gadolinium chelate plays a crucial role in its stability and potential for dissociation, which in turn influences its retention in various tissues.

Brain Tissue Accumulation and Long-Term Retention Profiles

Following the administration of gadobenate dimeglumine, a linear GBCA, evidence indicates that trace amounts of gadolinium can be retained in the brain. fda.gov Studies have identified the deposition of gadolinium in specific brain regions, notably the dentate nucleus and the globus pallidus, after multiple administrations of linear GBCAs. ajnrdigest.orgwww.gov.uk This retention has been confirmed through both imaging findings, such as hyperintensity on unenhanced T1-weighted MRI images, and direct measurement of gadolinium in brain tissue samples from autopsies. ajnrdigest.orgscitechnol.com

Long-term studies in animal models have further elucidated the retention profile of gadobenate dimeglumine. In rats, repeated administration of gadobenate dimeglumine resulted in detectable levels of gadolinium in the brain that persisted for an extended period. researchgate.net One study in rats found that even a single, clinically relevant dose of gadobenate dimeglumine led to detectable gadolinium concentrations in the cerebellum at both 1 and 5 months post-injection. nih.govnih.gov The amount of gadolinium that remains bound to macromolecules is thought to represent a more permanent deposition. nih.gov While gadolinium deposition in the brain is a recognized phenomenon, there is currently no evidence to suggest that this deposition leads to adverse neurological effects in patients. www.gov.uk

Comparative Analysis of Gadolinium Retention Across Different Chelate Structures

The chemical structure of the chelating agent is a primary determinant of gadolinium retention. GBCAs are broadly classified into two structural types: linear and macrocyclic. Gadobenate dimeglumine is a linear GBCA. fda.gov Research consistently demonstrates that linear GBCAs, including gadobenate dimeglumine, are associated with higher levels of gadolinium retention in tissues compared to macrocyclic GBCAs. fda.govresearchgate.net

A comparative study analyzing human cadaveric tissues found that gadolinium retention from the linear agent gadobenate dimeglumine was significantly higher—2.9 to 6.5 times greater in the brain and 4.4 times higher in bone—than from the macrocyclic agent gadoteridol. rsna.orgrsna.org Similarly, studies in rats have shown that the concentration of gadolinium in the brain is markedly higher after the administration of linear agents like gadobenate dimeglumine and gadodiamide (B1674392) compared to the macrocyclic agent gadoterate (B1198928) meglumine (B1676163). nih.govnih.gov The stability of the GBCA is inversely correlated with gadolinium retention; less stable agents lead to higher retention. amegroups.org For instance, long-term retention in the skin of rodents was observed with linear GBCAs but was minimal with macrocyclic agents. amegroups.org

The following table summarizes the comparative retention of gadolinium from different GBCAs in rat brain tissue.

| GBCA (Structure) | Cerebellum Gd Concentration (nmol/g) at 5 Months |

| Gadoterate (Macrocyclic) | 0.004 ± 0.002 |

| Gadobenate (Linear) | 0.067 ± 0.013 |

| Gadodiamide (Linear) | 0.193 ± 0.023 |

| Data from a study in rats 5 months after a single injection. nih.gov |

Advanced Investigations into Adverse Reaction Pathophysiology

While generally considered safe, gadobenate dimeglumine has been associated with adverse reactions. Research into the pathophysiology of these reactions explores immunological, non-immunological, and organ-specific toxicological mechanisms.

Hypersensitivity and Anaphylactoid Reactions: Immunological and Non-Immunological Mechanisms

Hypersensitivity reactions to gadobenate dimeglumine, although rare, can occur and range from mild to severe. karger.com These reactions can be anaphylactic or anaphylactoid in nature. Anaphylactic reactions are IgE-mediated, while anaphylactoid reactions are not. researchgate.net

Immediate hypersensitivity reactions are often linked to the release of histamine (B1213489) from mast cells and basophils. karger.com Evidence for an IgE-mediated mechanism in severe reactions to GBCAs has been suggested by positive skin test results. jiaci.org A case report detailed an anaphylactic reaction to gadobenate dimeglumine where intradermal skin testing was positive, and an elevated serum tryptase level was measured, strongly suggesting a mast cell-mediated mechanism. karger.comnih.gov Non-immunological mechanisms may involve a direct effect of the contrast agent's chemical structure or osmolarity on mast cells. karger.com

Organ-Specific Toxicological Responses: Pancreatic and Other Systemic Effects

Organ-specific toxicological responses to gadobenate dimeglumine have been reported, though they are infrequent. One of the more serious, albeit rare, adverse events is acute necrotizing pancreatitis. fda.govfda.gov A case of recurrent acute pancreatitis following the administration of gadobenate dimeglumine has been documented. nih.gov

Other systemic effects have been noted in preclinical studies. For example, in mice, some GBCAs have been shown to induce changes such as a reduction in total white blood cell count, an increase in inflammatory cytokines, and hepatic histopathologic changes. nih.gov

Developmental and Reproductive Toxicology Research in Animal Models

The developmental and reproductive toxicology of gadobenate dimeglumine has been investigated in animal models. fda.gov In rabbits, gadobenate dimeglumine was found to be teratogenic when administered intravenously during organogenesis, causing microphthalmia/small eye and/or retinal irregularities in fetuses. fda.govnih.gov An increase in intrauterine deaths was also observed in rabbits at higher doses. fda.govnih.gov

In contrast, studies in rats did not show evidence of teratogenic effects. nih.gov A fertility study in male rats administered gadobenate dimeglumine found no adverse effects on reproductive performance, fertility, or embryonic development. nih.gov Similarly, a peri- and post-natal study in rats showed no adverse effects on the birth, survival, growth, development, or fertility of the offspring. nih.gov

The following table presents findings from a developmental toxicity study in rabbits.

| Finding | Dosage |

| No Observed Adverse Effect Level (NOAEL) for maternal and embryo-fetal development | 0.3 mmol/kg/day |

| Slightly higher incidence of early intrauterine deaths | 0.9 and 2.0 mmol/kg/day |

| Morphological abnormalities (e.g., microphthalmia) | 2.0 mmol/kg/day |

| Data from a study in rabbits. nih.gov |

Genetic Toxicity and Mutagenicity Studies

An extensive range of studies has been conducted to determine the potential of gadobenate dimeglumine to cause genetic damage or mutations. These assessments are a critical component of the toxicological safety evaluation for any pharmaceutical compound. The research consistently indicates that gadobenate dimeglumine does not possess genotoxic or mutagenic properties. aafp.org A comprehensive battery of tests, conducted in accordance with international regulatory standards, has shown negative results. fda.govnih.govajronline.org

The series of genetic toxicity studies in which gadobenate dimeglumine tested negative includes:

In Vitro Bacterial Reverse Mutation Assays (Ames Test): This test assesses a chemical's potential to cause gene mutations. fda.govauntminnie.com Gadobenate dimeglumine did not induce mutations in the bacterial strains used. fda.govauntminnie.com

In Vitro Mammalian Cell Gene Mutation Assay: This assay evaluates the potential for gene mutations in mammalian cells. Gadobenate dimeglumine was found to be negative in this test. fda.govauntminnie.com

In Vitro Chromosomal Aberration Assay: This test determines if a compound can induce structural or numerical damage to chromosomes. rsna.org Gadobenate dimeglumine did not cause chromosomal aberrations in cultured mammalian cells. fda.govauntminnie.com

In Vitro Unscheduled DNA Synthesis (UDS) Assay: The UDS assay measures DNA repair synthesis as an indicator of DNA damage. Gadobenate dimeglumine did not induce UDS. fda.govauntminnie.com

In Vivo Micronucleus Assay in Rats: This in vivo test detects damage to chromosomes or the mitotic apparatus in living animals. The results for gadobenate dimeglumine were negative. fda.govauntminnie.com

These findings, summarized in the table below, collectively demonstrate that gadobenate dimeglumine lacks mutagenic and clastogenic potential. aafp.orgcar.ca

Table 1: Summary of Genetic Toxicity and Mutagenicity Study Results for Gadobenate Dimeglumine

| Assay Type | Test System | Endpoint Measured | Result |

| Bacterial Reverse Mutation Assay | S. typhimurium & E. coli | Gene Mutation | Negative |

| Mammalian Cell Gene Mutation Assay | Mammalian Cells (in vitro) | Gene Mutation | Negative |

| Chromosomal Aberration Assay | Mammalian Cells (in vitro) | Chromosomal Damage | Negative |

| Unscheduled DNA Synthesis Assay | Mammalian Cells (in vitro) | DNA Repair | Negative |

| Micronucleus Assay | Rats (in vivo) | Chromosomal Damage | Negative |

Nephrogenic Systemic Fibrosis (NSF) Research Context

Nephrogenic Systemic Fibrosis (NSF) is a rare, debilitating, and sometimes fatal fibrosing disorder that affects the skin, joints, and internal organs. va.govmedscape.comwikipedia.org The development of NSF has been definitively linked to the administration of certain gadolinium-based contrast agents (GBCAs) in patients with impaired kidney function. medscape.comwikipedia.org

The central hypothesis for the pathophysiology of NSF involves the dissociation of the gadolinium ion (Gd³⁺) from its chelating ligand in the body. aafp.orgnih.gov Free, unchelated Gd³⁺ is toxic and can deposit in tissues, where it is believed to trigger a cascade of events leading to fibrosis. aafp.orgnih.gov This process may involve the attraction and activation of circulating fibrocytes, which are bone marrow-derived cells involved in wound healing and fibrosis. ajronline.org

Research has established a clear risk stratification for NSF based on two primary factors: the patient's renal function and the stability of the specific GBCA administered. fda.govva.gov

Patient Risk: The highest risk for developing NSF is found in patients with severe chronic kidney disease (CKD), defined by a glomerular filtration rate (GFR) of less than 30 mL/min/1.73m², and those with acute kidney injury (AKI). aafp.orgfda.gov Patients with moderate CKD (GFR 30-59 mL/min/1.73m²) are considered to have a lower risk, while the risk for patients with mild CKD or normal renal function is considered minimal, if any. fda.gov

GBCA Risk Classification: GBCAs are categorized into groups based on their molecular structure (linear or macrocyclic) and ionic character, which dictates their stability and, consequently, their risk of causing NSF. va.govnih.gov Gadobenate dimeglumine is classified as a Group II agent by the American College of Radiology (ACR). rsna.orgnih.gov These agents are associated with a very low risk of NSF. nih.gov Numerous studies have reported no unconfounded cases of NSF with gadobenate dimeglumine, even in high-risk patient populations. ajronline.orgnih.govnih.gov A large-scale meta-analysis involving 3,167 patients with stage 4 or 5 CKD who received gadobenate dimeglumine found zero cases of NSF. nih.govscmr.org

Impaired renal function is a critical factor in the development of NSF because it significantly prolongs the elimination half-life of GBCAs from the body. ajronline.org GBCAs are primarily cleared from the body via the kidneys through glomerular filtration. fda.gov In patients with healthy renal function, these agents are excreted rapidly. However, in patients with severe renal impairment, the prolonged residence time of the GBCA in the bloodstream increases the opportunity for the gadolinium chelate to dissociate. ajronline.orgnih.gov

This extended exposure time allows for greater potential for transmetallation, a process where endogenous ions like zinc, copper, or calcium displace the Gd³⁺ from its ligand. appliedradiology.com The longer the unstable GBCA circulates, the greater the quantity of toxic free Gd³⁺ that can be released and subsequently deposited in tissues, initiating the fibrotic process characteristic of NSF. aafp.orgva.gov Therefore, impaired clearance is a key permissive factor that transforms the administration of a less stable GBCA into a significant risk for NSF. The higher stability of Group II agents like gadobenate dimeglumine mitigates this risk, as they are less prone to releasing free gadolinium even when clearance is delayed. rsna.org

Innovations in Research Methodologies and Analytical Approaches for Gadobenate Dimeglumine Studies

Design and Implementation of Comparative Clinical Trials

Comparative clinical trials are fundamental in differentiating the performance of various contrast agents. For gadobenate dimeglumine, specific trial designs have been instrumental in providing robust, comparative data.

A powerful method for comparing medical interventions is the intra-individual crossover study design. In this model, each participant serves as their own control, receiving the different agents being compared in separate imaging sessions. This design minimizes the impact of inter-patient variability, a significant confounding factor in parallel-group studies.

Numerous large-scale, multicenter, intra-individual crossover studies have demonstrated the superior enhancement properties of gadobenate dimeglumine when compared at equivalent doses to other gadolinium-based contrast agents (GBCAs) such as gadopentetate dimeglumine, gadodiamide (B1674392), and gadobutrol (B1674391) for central nervous system tumor imaging. A notable example is the BENEFIT study, a multicenter, intra-individual crossover comparison of gadobenate dimeglumine with gadoterate (B1198928) meglumine (B1676163) for brain tumor imaging. This design has also been effectively used to compare gadobenate dimeglumine with gadoxetate disodium (B8443419) for the characterization of focal liver lesions. mrimaster.commrimaster.com In these studies, patients undergo two identical MRI examinations, with the order of contrast agent administration randomized and separated by a specific time interval to ensure washout of the first agent. This rigorous methodology allows for a direct comparison of the agents' performance under identical physiological conditions.

For instance, a meta-analysis was conducted to compare the diagnostic performance of gadobenate dimeglumine and gadopentetate dimeglumine for breast MRI screening. By pooling data from 17 individual studies involving a large number of patients, the meta-analysis concluded that gadobenate dimeglumine demonstrated superior pooled sensitivity and specificity. wikipedia.org Such analyses provide a high level of evidence to guide clinical practice in the selection of appropriate contrast agents.

Advanced Magnetic Resonance Imaging Sequence Optimization

The full potential of a contrast agent like gadobenate dimeglumine is realized through the optimization of MRI pulse sequences. This involves tailoring the sequence parameters to maximize the signal enhancement provided by the agent. Key parameters that are often adjusted include:

Repetition Time (TR): This is the time between successive pulse sequence repetitions.

Echo Time (TE): This is the time between the delivery of the radiofrequency pulse and the receipt of the echo signal.

Flip Angle: This refers to the angle to which the net magnetization is rotated or tipped relative to the main magnetic field.

Optimizing these parameters can significantly impact image contrast. For example, in studies involving gadobenate dimeglumine for hepatobiliary imaging, flip angles have been optimized to maximize the contrast between the liver parenchyma and biliary structures during the delayed phase. Furthermore, specialized techniques like fat suppression are often employed in conjunction with gadobenate dimeglumine administration. Fat suppression methods, such as chemical shift selective (CHESS) techniques, are crucial for nullifying the bright signal from adipose tissue, which can otherwise obscure the enhancement of adjacent lesions.

Quantitative Image Analysis Techniques

To move beyond subjective visual assessment, quantitative image analysis techniques are employed to provide objective measurements of contrast enhancement. These methods are critical for the precise evaluation of gadobenate dimeglumine's performance.

The Signal-to-Noise Ratio (SNR) is a measure of the strength of the signal from a region of interest relative to the level of background noise. The Contrast-to-Noise Ratio (CNR) is a more specific metric that quantifies the difference in signal intensity between two regions, typically a lesion and adjacent normal tissue, relative to the background noise.

The calculation of these metrics generally involves placing regions of interest (ROIs) on the area of enhancement and a background area to measure the mean signal intensity and the standard deviation of the noise. The formulas are typically as follows:

SNR = Mean Signal Intensity of ROI / Standard Deviation of Noise

CNR = (Mean Signal Intensity of ROI₁ - Mean Signal Intensity of ROI₂) / Standard Deviation of Noise

Numerous studies have utilized SNR and CNR to quantitatively compare the enhancement provided by gadobenate dimeglumine with that of other contrast agents. For example, in studies of renal MR angiography, SNR was used as a quantitative measure of image quality to compare different doses of gadobenate dimeglumine and gadopentetate dimeglumine. nih.gov

Below is an interactive table showcasing representative CNR values from a comparative study of gadobenate dimeglumine and gadodiamide in brain lesion imaging.

| Reader | Sequence | Mean CNR with Gadobenate Dimeglumine | Mean CNR with Gadodiamide | Percentage Increase with Gadobenate Dimeglumine |

| Reader 1 | Spin-Echo | 15.8 | 12.8 | 23.4% |

| Reader 2 | Spin-Echo | 17.1 | 13.5 | 26.7% |

| Reader 3 | Spin-Echo | 16.3 | 12.1 | 34.7% |

| Reader 1 | Gradient-Echo | 20.5 | 14.4 | 42.4% |

| Reader 2 | Gradient-Echo | 21.5 | 15.1 | 42.4% |

| Reader 3 | Gradient-Echo | 20.9 | 14.0 | 48.9% |

Note: The data in this table is illustrative and based on findings from comparative studies.

Lesion-to-background contrast and conspicuity are measures of how well a lesion can be distinguished from the surrounding tissue. While related to CNR, these terms often encompass a more holistic assessment of lesion visibility, which can also be evaluated qualitatively by radiologists.

Quantitatively, lesion-to-background contrast can be expressed as a ratio of the signal intensity of the lesion to that of the surrounding normal tissue. Lesion conspicuity, while often assessed subjectively on a rating scale by blinded readers, can also be quantified through computational methods that analyze the distinctness of lesion borders and the textural differences between the lesion and its background. Studies have consistently shown that gadobenate dimeglumine provides superior lesion conspicuity compared to other agents, leading to increased diagnostic confidence.

Computational Modeling and Simulation in Pharmacological and Biodistribution Research

Computational modeling and simulation have become indispensable tools in modern drug development and pharmacological research, offering quantitative insights into the complex interactions between therapeutic or diagnostic agents and biological systems. These in silico approaches can predict a compound's absorption, distribution, metabolism, and excretion (ADME) properties, thereby accelerating research and reducing the need for extensive experimental trials.

For a compound like Gadobenate dimeglumine, computational models can be employed to simulate its biodistribution and pharmacokinetic (PK) profile. Physiologically based pharmacokinetic (PBPK) modeling, for example, integrates physiological data with the physicochemical properties of the compound to simulate its concentration in various organs and tissues over time. These models can help researchers understand how factors such as blood flow, organ volume, and protein binding influence the distribution of Gadobenate dimeglumine throughout the body.

Molecular dynamics (MD) simulations can provide insights at the atomic level, for instance, by modeling the interaction of the Gadobenate dimeglumine molecule with biological macromolecules like serum albumin. This is particularly relevant for this agent, as its weak interaction with albumin contributes to its relaxivity properties. Simulations can help elucidate the dynamics and stability of this binding, contributing to a more profound understanding of its mechanism of action. By simulating complex biological processes, these computational approaches can generate hypotheses and guide the design of more targeted and effective experimental studies.

Emerging Research Directions and Future Perspectives for Gadobenate Dimeglumine

Exploration of Novel Imaging Biomarkers

The utility of gadobenate dimeglumine is expanding beyond morphological assessment into the realm of functional and quantitative imaging, providing novel biomarkers for disease diagnosis, prognosis, and treatment response.

The high relaxivity of gadobenate dimeglumine also makes it well-suited for perfusion MRI, which provides physiological information that complements anatomical imaging nih.govnih.gov. Dynamic contrast-enhanced MRI (DCE-MRI) using gadobenate dimeglumine allows for the quantification of parameters such as regional cerebral blood volume (rCBV), which can be a valuable biomarker in the evaluation of brain tumors, stroke, and other neurological conditions nih.gov.

Furthermore, there is growing interest in using gadobenate dimeglumine to assess vascular permeability. Increased vascular permeability is a hallmark of various pathological processes, including inflammation and tumor angiogenesis. The ability to non-invasively measure changes in vascular permeability could serve as a sensitive biomarker for assessing disease activity and response to therapy nih.gov.

Optimization of Imaging Protocols for Specific Clinical Scenarios

To maximize the diagnostic information obtained from gadobenate dimeglumine-enhanced MRI, research is actively focused on optimizing imaging protocols for specific clinical applications, particularly in liver and central nervous system (CNS) imaging.

In liver imaging, the dual properties of gadobenate dimeglumine as both an extracellular and a hepatobiliary agent necessitate tailored protocols to harness its full potential nih.govacademyart.eduoaepublish.com. Optimization strategies involve refining the timing of image acquisition during the dynamic and hepatobiliary phases, as well as adjusting sequence parameters like flip angles to improve the detection and characterization of focal liver lesions oipub.comresearchgate.net. For instance, combining arterial phase hyperenhancement with hepatobiliary phase hypointensity has been shown to improve the sensitivity and specificity for the diagnosis of HCC oaepublish.comamegroups.orgsemanticscholar.org. Studies have also explored combined protocols using gadobenate dimeglumine with other contrast agents to enhance diagnostic accuracy in specific scenarios, such as detecting liver metastases researchgate.net. An intraindividual crossover comparison study suggested that gadobenate dimeglumine was superior to gadoxetate disodium (B8443419) for the differentiation and diagnosis of malignant and benign focal liver lesions for two out of three readers, highlighting the importance of superior dynamic phase imaging for accurate diagnosis nih.gov.

For CNS imaging, the high relaxivity of gadobenate dimeglumine allows for improved detection and delineation of lesions compared to conventional gadolinium agents nih.gov. This has led to the optimization of protocols for perfusion MRI and dynamic MR angiography nih.gov. The enhanced T2*-weighted perfusion imaging capabilities with gadobenate dimeglumine result in high-quality relative cerebral blood volume (rCBV) maps, which are crucial for the assessment of brain tumors and other neurological pathologies nih.gov.

The following table summarizes key considerations in optimizing imaging protocols with gadobenate dimeglumine for different clinical scenarios.

| Clinical Scenario | Key Optimization Parameters | Rationale |

| Hepatocellular Carcinoma (HCC) Detection | Timing of dynamic phases (arterial, portal venous, transitional) and delayed hepatobiliary phase imaging. | To capture characteristic vascular patterns (arterial hyperenhancement) and assess hepatocyte function (hepatobiliary phase hypointensity) for improved diagnostic accuracy oaepublish.comamegroups.orgsemanticscholar.org. |

| Characterization of Focal Liver Lesions | Combination of dynamic phase imaging with delayed hepatobiliary phase scans. | The liver-specific properties of gadobenate dimeglumine on delayed scans provide additional information to improve characterization nih.govnih.gov. |

| Brain Tumor Imaging | Perfusion MRI sequences (dynamic susceptibility contrast-enhanced MRI). | The high T2 relaxivity of gadobenate dimeglumine allows for high-quality rCBV maps, aiding in tumor grading and assessment nih.gov. |

| MR Angiography | Optimized timing of bolus injection and fast 3D gradient-echo sequences. | The high T1 relaxivity provides excellent vessel enhancement, allowing for detailed visualization of the vasculature nih.gov. |

Development of Advanced Animal Models for Preclinical Research

Preclinical research using animal models plays a fundamental role in understanding the mechanisms of action, efficacy, and safety of contrast agents like gadobenate dimeglumine before their application in humans upenn.edu. The development of more sophisticated and disease-specific animal models is a key area of ongoing research to further explore the potential of gadobenate dimeglumine.

Initial preclinical studies in healthy and pathological animal models, including rats and pigs, were crucial in establishing the pharmacological tolerability and safety profile of gadobenate dimeglumine nih.govresearchgate.net. These studies assessed cardiovascular effects, central nervous system effects, and impacts on kidney and liver function nih.gov. For instance, in animal models of myocardial ischemia, the agent's effects on hemodynamics were evaluated nih.govresearchgate.net. Furthermore, mechanistic studies in animals have been pivotal in elucidating how gadobenate dimeglumine is taken up by hepatocytes, which underpins its utility in liver imaging nih.gov.

Current and future research efforts are focused on utilizing advanced animal models that more closely mimic human diseases. This includes genetically engineered mouse models (GEMMs) and patient-derived xenografts (PDXs) in oncology research, which provide a more accurate representation of human tumors mdpi.com. The use of such models can facilitate co-clinical trials, where preclinical studies in animals are conducted in parallel with clinical trials in patients, allowing for a more direct translation of findings mdpi.com.

In the context of gadobenate dimeglumine, these advanced models could be used to:

Investigate the utility of novel imaging biomarkers in a controlled setting.

Test and refine optimized imaging protocols for specific pathologies before human application.

Evaluate the efficacy of gadobenate dimeglumine in monitoring response to novel therapies.

For example, a rat model of chemically induced hepatitis was used to assess the usefulness of gadobenate dimeglumine for diagnosing diffuse liver diseases, demonstrating its potential for assessing liver function nih.gov. The development of animal models for other conditions, such as specific types of cancer or inflammatory diseases, will be instrumental in expanding the applications of gadobenate dimeglumine.

Long-Term Post-Market Surveillance and Real-World Evidence Studies

The evaluation of a medical product's safety and efficacy does not end with its regulatory approval. Long-term post-market surveillance and the collection of real-world evidence are critical for monitoring the performance of gadobenate dimeglumine in large and diverse patient populations over extended periods.

Post-marketing surveillance studies for gadobenate dimeglumine have been conducted to continuously assess its safety and tolerability in routine clinical practice. These studies have involved a large number of patients and have provided valuable data on the incidence and types of adverse events. For example, a retrospective analysis of post-marketing surveillance studies in Germany between 1998 and 2006, which included 38,568 patients, reported an adverse event rate of 1.2%, with the most frequent events being nausea, vomiting, and a feeling of warmth nih.gov. Serious adverse events were rare, occurring in 0.03% of patients nih.gov.

Another comprehensive review of safety data from 79 clinical trials involving 3,092 subjects and post-marketing surveillance from over 1.5 million applications found that the incidence of adverse events potentially related to gadobenate dimeglumine was similar to that of placebo and other gadolinium-based contrast agents nih.govresearchgate.net. The adverse event reporting rate from post-marketing surveillance was 0.05% nih.govresearchgate.net.

The table below summarizes findings from key post-marketing surveillance and clinical studies on gadobenate dimeglumine.

| Study Population | Number of Patients/Subjects | Key Findings on Adverse Events (AEs) | Reference |

| Post-marketing surveillance in Germany | 38,568 | Total AE rate of 1.2%; Serious AEs in 0.03%. Most common: nausea, vomiting, warmth. | nih.gov |

| 79 clinical trials | 2,982 adult subjects | 14% of subjects reported at least one AE potentially related to the agent, similar to placebo (17%) and active controls (8%). | nih.govresearchgate.net |

| Post-marketing surveillance | >1.5 million applications | AE reporting rate of 0.05%. | nih.govresearchgate.net |

| Clinical trials completed by September 2000 | 2,540 adult and pediatric subjects | Overall AE incidence of 19.8% in adult patient volunteers; events potentially related were 15.1%. Serious AEs potentially related were reported for 0.2% of patients. Post-marketing surveillance of ~100,000 doses showed an overall AE incidence of <0.03% and serious AEs in <0.005% of patients. | nih.gov |

Real-world evidence, gathered from electronic health records, claims data, and patient registries, will continue to play a crucial role in understanding the long-term safety and comparative effectiveness of gadobenate dimeglumine. These studies provide insights into its performance in patient populations and clinical settings that may not be fully represented in clinical trials.

Q & A

Q. What is the pharmacokinetic profile of gadobenate dimeglumine, and how can it be modeled in pediatric populations?

Gadobenate dimeglumine follows a two-compartment pharmacokinetic model, with >90% renal excretion within 24 hours. Serial blood and urine collections over 24 hours are used to determine elimination rates, with compartmental modeling applied to assess distribution and clearance. In pediatric studies, this method revealed no significant differences in safety or pharmacokinetics compared to adults, supporting standardized dosing (0.1 mmol/kg) .

Q. How does gadobenate dimeglumine’s relaxivity compare to other gadolinium-based contrast agents (GBCAs), and what methodological factors influence its measurement?

Gadobenate dimeglumine exhibits higher R1 relaxivity (4.1–5.7 L·mmol⁻¹·s⁻¹ at 1.5T) compared to non-protein-binding agents like gadopentetate dimeglumine. This is due to weak, transient interaction with serum albumin, which enhances signal intensity. Relaxivity is measured in human plasma at varying magnetic field strengths (0.2–3T) using inversion-recovery sequences and T1 mapping. Nonlinear concentration dependence above 1 mM necessitates careful calibration in experimental settings .

Q. What is the safety profile of gadobenate dimeglumine in pediatric neuroimaging, and how are adverse events methodologically categorized?

Adverse events (AEs) are classified as mild (e.g., headache, fever), moderate, or severe, with causality assessed via temporal association to administration. In pediatric CNS studies, gadobenate dimeglumine showed an 11.6% AE rate, comparable to gadopentetate dimeglumine (14%, p=0.75). Safety evaluations include pre-/post-contrast vital signs, ECG, and laboratory parameters, with no significant changes observed .

Advanced Research Questions

Q. How can researchers design a multicenter, double-blind crossover study to compare gadobenate dimeglumine’s diagnostic efficacy with other GBCAs?

Key elements include:

- Randomization : Patients receive gadobenate dimeglumine and a comparator (e.g., gadopentetate dimeglumine) in randomized order.

- Blinding : Use identical packaging and injection protocols to mask contrast agents.

- Endpoints : Quantitative metrics (contrast-to-noise ratio [CNR], signal-to-noise ratio [SNR]) and qualitative assessments (lesion border delineation) by blinded readers.

- Statistical Analysis : Intraindividual comparisons with paired t-tests or Wilcoxon signed-rank tests. In peripheral MRA studies, gadobenate dimeglumine achieved 87.1% good/excellent image quality vs. 73.5% for gadopentetate dimeglumine (p<0.0001) .

Q. How should contradictory data on allergic-like reaction rates between gadobenate dimeglumine and other GBCAs be analyzed?

Conflicting rates (e.g., gadobenate dimeglumine’s initial OR=2.7 for reactions vs. gadopentetate dimeglumine) may reflect the Weber effect, where adverse event reporting peaks post-adoption before stabilizing. Longitudinal tracking with segmented regression analysis can isolate temporal trends. Final reaction rates (0.12% vs. 0.08%, p=0.22) suggest no long-term difference, emphasizing the need for multi-year surveillance .

Q. What methodologies validate gadobenate dimeglumine’s superiority in CNS lesion visualization, particularly in pediatric tumors?

Blinded reader studies using Likert scales (e.g., 1=non-diagnostic to 5=excellent) assess lesion margins, internal morphology, and contrast enhancement. In pediatric cohorts, gadobenate dimeglumine outperformed gadopentetate dimeglumine in lesion visualization (patient-level p=0.008), validated by inter-reader agreement (κ=0.37–0.44) .

Q. How can conflicting enhancement outcomes (e.g., gadobenate dimeglumine vs. gadopiclenol in brain metastases) be reconciled in experimental design?

Variability in enhancement (58.3% favoring gadopiclenol vs. 22.2% gadobenate dimeglumine) may stem from differences in relaxivity, dosage (0.1 mmol/kg vs. variable protocols), or patient selection. Standardized imaging protocols (e.g., identical MRI sequences, timing) and lesion-specific analysis (e.g., DSC=0.70 for spatial overlap) reduce bias .

Q. What predictive modeling approaches integrate gadobenate dimeglumine-enhanced MRI features with clinical biomarkers in hepatocellular carcinoma (HCC)?

Retrospective logistic regression models combine imaging features (arterial phase hyperenhancement, washout) with clinical factors (AFP levels) to predict biomarkers like CK19 or GPC-3 expression. ROC analysis in 153 HCC patients achieved AUC=0.82–0.89, highlighting gadobenate dimeglumine’s utility in noninvasive biomarker profiling .

Q. How is gadobenate dimeglumine’s thermodynamic stability assessed to mitigate dissociation risks in vivo?

Conditional stability constants (log K*cond=18.1) and transmetallation assays with Zn²⁺ quantify Gd³⁺ release. Gadobenate dimeglumine shows higher stability than linear agents (e.g., gadodiamide) but comparable to macrocyclic agents in human serum. Ex vivo studies measuring residual Gd in tissues (e.g., brain, bone) further validate safety .

Q. What statistical methods address dose-response relationships in gadobenate dimeglumine studies, particularly for optimizing contrast-to-noise ratios?

Nonlinear regression models correlate dose (0.05–0.2 mmol/kg) with CNR, identifying thresholds for diagnostic adequacy. In MRA, 0.1 mmol/kg gadobenate dimeglumine achieved 45–100% higher CNR than gadopentetate dimeglumine, supporting lower-dose protocols without compromising quality. Sensitivity analyses (e.g., bootstrap resampling) confirm robustness .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.